tert-butyl N-[2-[(2-bromoacetyl)-(cyclopropylmethyl)amino]ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-[(2-bromoacetyl)-(cyclopropylmethyl)amino]ethyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a bromoacetyl group, and a cyclopropylmethylamino group. The presence of these functional groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of tert-butyl N-[2-[(2-bromoacetyl)-(cyclopropylmethyl)amino]ethyl]carbamate involves multiple steps. One common synthetic route starts with the reaction of tert-butyl carbamate with 2-bromoacetyl chloride in the presence of a base such as triethylamine. This reaction forms tert-butyl N-(2-bromoacetyl)carbamate. The next step involves the reaction of this intermediate with cyclopropylmethylamine under controlled conditions to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl N-[2-[(2-bromoacetyl)-(cyclopropylmethyl)amino]ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to yield alcohols or amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl N-[2-[(2-bromoacetyl)-(cyclopropylmethyl)amino]ethyl]carbamate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromoacetyl group.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[(2-bromoacetyl)-(cyclopropylmethyl)amino]ethyl]carbamate involves its interaction with biological molecules. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various molecular targets and pathways, depending on the specific biological context .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-[2-[(2-bromoacetyl)-(cyclopropylmethyl)amino]ethyl]carbamate include:
tert-Butyl N-(2-bromoethyl)carbamate: This compound has a similar structure but lacks the cyclopropylmethylamino group.
tert-Butyl N-(2-bromoacetyl)carbamate: This compound is an intermediate in the synthesis of the target compound and has similar reactivity but different applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C13H23BrN2O3 |
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Molecular Weight |
335.24 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2-bromoacetyl)-(cyclopropylmethyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C13H23BrN2O3/c1-13(2,3)19-12(18)15-6-7-16(11(17)8-14)9-10-4-5-10/h10H,4-9H2,1-3H3,(H,15,18) |
InChI Key |
MOZLJRDSHZCWTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CC1CC1)C(=O)CBr |
Origin of Product |
United States |
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